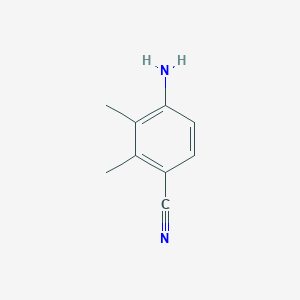

4-Amino-2,3-dimethylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2,3-dimethylbenzonitrile, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves:

- Cyanation : Introducing the nitrile group via Sandmeyer reaction or catalytic cyanation of a halogenated precursor (e.g., using CuCN) .

- Amination : Direct amination of 2,3-dimethylbenzonitrile using ammonia or protected amines under catalytic conditions (e.g., Pd/C or Buchwald-Hartwig coupling) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .

Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., dimethylated isomers), and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₁₀N₂) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent positions (amino and methyl groups) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic Effects : The amino group (-NH₂) is strongly activating (ortho/para-directing), while methyl groups are weakly activating (meta-directing). This creates competing regioselectivity in NAS .

- Steric Hindrance : 2,3-Dimethyl groups limit accessibility to the para position, favoring ortho-substitution in reactions with bulky electrophiles .

- Case Study : Fluorination of this compound with Selectfluor® showed >70% yield at the ortho position due to steric shielding of the para site .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer:

- Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., 93–94°C for 4-Amino-3-methylbenzonitrile ).

- Isomer Identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate positional isomers (e.g., 2,3- vs. 2,5-dimethyl derivatives) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction .

Q. What catalytic systems improve cross-coupling efficiency with this compound?

Methodological Answer:

- Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enables Suzuki-Miyaura coupling of boronic acids at the amino-directed para position (yields >85%) .

- Solvent Optimization : Use DMF or toluene to enhance catalyst stability and reduce side reactions .

- Challenges : The nitrile group can coordinate to Pd, requiring excess ligand (2–3 equiv) to prevent catalyst poisoning .

Q. What are the degradation pathways of this compound under extreme pH, and how is stability enhanced?

Methodological Answer:

- Acidic Conditions : Hydrolysis of the nitrile to carboxylic acid (via intermediate amide) at pH < 2 .

- Basic Conditions : Deamination occurs at pH > 10, forming 2,3-dimethylbenzonitrile .

- Stabilization Strategies :

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-amino-2,3-dimethylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4H,11H2,1-2H3 |

InChI Key |

RZLGAKPHIWIALW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.